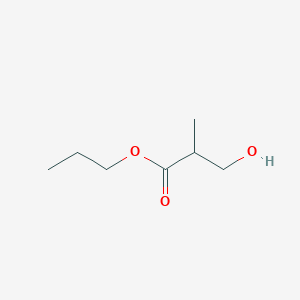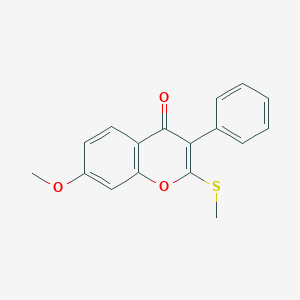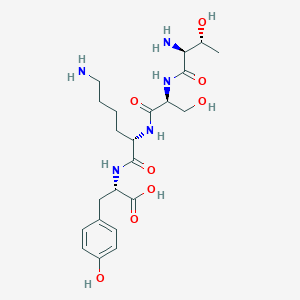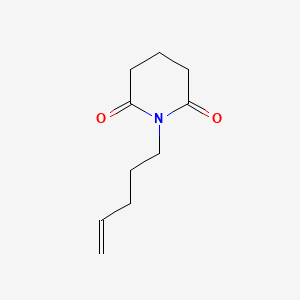![molecular formula C37H31BrNP B12556463 {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 183994-95-8](/img/structure/B12556463.png)
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with the formula C31H26BrNP. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and scientific research. This compound is characterized by its white solid appearance and solubility in polar organic solvents .
Preparation Methods
The synthesis of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide compound. One common method is the treatment of triphenylphosphine with methyl bromide, resulting in the formation of the desired phosphonium bromide . The reaction can be represented as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Chemical Reactions Analysis
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium bromide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include strong bases like butyllithium (BuLi) for deprotonation and subsequent reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide can be compared with other similar phosphonium compounds, such as methyltriphenylphosphonium bromide and triphenylmethylphosphonium bromide . These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of the diphenylamino and triphenylphosphanium groups in this compound imparts distinct properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
183994-95-8 |
|---|---|
Molecular Formula |
C37H31BrNP |
Molecular Weight |
600.5 g/mol |
IUPAC Name |
triphenyl-[[4-(N-phenylanilino)phenyl]methyl]phosphanium;bromide |
InChI |
InChI=1S/C37H31NP.BrH/c1-6-16-32(17-7-1)38(33-18-8-2-9-19-33)34-28-26-31(27-29-34)30-39(35-20-10-3-11-21-35,36-22-12-4-13-23-36)37-24-14-5-15-25-37;/h1-29H,30H2;1H/q+1;/p-1 |
InChI Key |
RRECWKRCYCGPKV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)






![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)




